2-Morpholinoethanamine 2HCl

CAS No.: 1341036-14-3

Cat. No.: VC2855511

Molecular Formula: C6H16Cl2N2O

Molecular Weight: 203.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1341036-14-3 |

|---|---|

| Molecular Formula | C6H16Cl2N2O |

| Molecular Weight | 203.11 g/mol |

| IUPAC Name | 2-(oxazinan-2-yl)ethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C6H14N2O.2ClH/c7-3-5-8-4-1-2-6-9-8;;/h1-7H2;2*1H |

| Standard InChI Key | QHIIZTJSSXOVIG-UHFFFAOYSA-N |

| SMILES | C1CCON(C1)CCN.Cl.Cl |

| Canonical SMILES | C1CCON(C1)CCN.Cl.Cl |

Introduction

Chemical Identity and Nomenclature

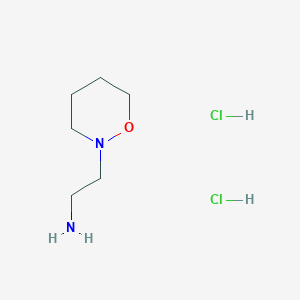

2-Morpholinoethanamine 2HCl represents the dihydrochloride salt form of 2-morpholinoethanamine (also referred to as 4-(2-aminoethyl)morpholine). The base compound features a morpholine ring with an ethylamine group attached to the nitrogen atom of the morpholine structure . The dihydrochloride salt is formed when both nitrogen atoms (the morpholine nitrogen and the primary amine) are protonated with HCl, enhancing the compound's water solubility while retaining its fundamental chemical properties.

Alternative Names and Identifiers

The compound is known by several synonyms in scientific literature:

-

N-(2-aminoethyl)morpholine dihydrochloride

-

4-(2-Aminoethyl)morpholine dihydrochloride

-

2-Morpholin-4-ylethanamine dihydrochloride

Chemical and Molecular Data

Physical Properties

2-Morpholinoethanamine 2HCl typically appears as a white to off-white crystalline solid. Being the dihydrochloride salt of the parent compound, it demonstrates significantly different physical properties compared to the free base, particularly in terms of solubility and stability.

Physical Characteristics

The free base form (without HCl) exhibits the following properties, which would be modified in the dihydrochloride salt:

Acid-Base Properties

The compound has two protonation sites, resulting in distinctive pKa values:

These values indicate that at physiological pH, a significant proportion of the compound would exist in its protonated forms.

Structural Characteristics

Molecular Structure

2-Morpholinoethanamine consists of a morpholine ring with an ethylamine group attached to the nitrogen atom. The morpholine component provides a heterocyclic structure with both oxygen and nitrogen atoms, while the ethylamine chain introduces a primary amine functionality.

In the dihydrochloride salt form, both nitrogen atoms (the morpholine nitrogen and the terminal primary amine) are protonated with HCl, creating a doubly charged cationic species with two chloride counterions.

Structural Comparison with Related Compounds

Synthesis and Preparation

The synthesis of 2-Morpholinoethanamine 2HCl typically involves first preparing the free base followed by salt formation with hydrochloric acid.

Synthetic Routes for Free Base Preparation

Several synthetic approaches can be employed to synthesize the free base:

-

Nucleophilic Substitution: Reaction of morpholine with 2-bromoethylamine or similar halogenated ethylamine derivatives in the presence of a base.

-

Reductive Amination: Reaction of morpholine with amino acetaldehyde diethyl acetal followed by reduction.

-

Gabriel Synthesis Approach: Using phthalimide chemistry to protect the primary amine during synthesis.

Salt Formation

The dihydrochloride salt is typically prepared by:

-

Dissolving the free base in an appropriate solvent (usually diethyl ether or ethanol)

-

Bubbling dry HCl gas through the solution or adding concentrated HCl

-

Isolating the precipitated salt through filtration

-

Purifying by recrystallization from an appropriate solvent system

Pharmacological Properties

Mechanism of Action

As a morpholine derivative, 2-Morpholinoethanamine 2HCl may exhibit pharmacological activity related to:

-

Receptor Interactions: The compound has structural similarities to neurotransmitters and may interact with neural receptors.

-

Enzyme Inhibition: The DrugBank database identifies the free base as a potential cathepsin D inhibitor .

Biological Activity

While specific biological activity data for 2-Morpholinoethanamine 2HCl is limited in the provided search results, morpholine derivatives generally display diverse pharmacological properties:

-

Central Nervous System Effects: Due to structural similarities with neurotransmitters

-

Enzymatic Interactions: Potential for enzyme inhibition

-

Antimicrobial Properties: Some morpholine derivatives exhibit antimicrobial activity

Applications

Research and Development

2-Morpholinoethanamine 2HCl finds applications in various research contexts:

-

Pharmaceutical Intermediate: Used in the synthesis of more complex drug candidates

-

Research Tool: Employed in studies of structure-activity relationships

-

Chemical Probe: Used to investigate biological systems where morpholine-containing compounds show activity

Industrial Applications

The compound has potential applications in:

-

Catalyst Development: As a ligand or precursor in catalytic systems

-

Material Science: As a component in specialized materials

-

Analytical Chemistry: As a standard or reagent

Analytical Characterization

Analytical techniques commonly employed for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation

-

Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis

-

Infrared Spectroscopy: For functional group identification

-

Elemental Analysis: For composition verification

-

X-ray Crystallography: For three-dimensional structural determination in crystalline form

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume